7-[3-(BENZYLOXY)PHENYL]-N-(2-METHOXYPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE 7-[3-(BENZYLOXY)PHENYL]-N-(2-METHOXYPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE
Brand Name: Vulcanchem
CAS No.: 540503-02-4
VCID: VC21487632
InChI: InChI=1S/C26H24N6O3/c1-17-23(25(33)28-21-13-6-7-14-22(21)34-2)24(32-26(27-17)29-30-31-32)19-11-8-12-20(15-19)35-16-18-9-4-3-5-10-18/h3-15,24H,16H2,1-2H3,(H,28,33)(H,27,29,31)
SMILES: CC1=C(C(N2C(=NN=N2)N1)C3=CC(=CC=C3)OCC4=CC=CC=C4)C(=O)NC5=CC=CC=C5OC
Molecular Formula: C26H24N6O3
Molecular Weight: 468.5g/mol

7-[3-(BENZYLOXY)PHENYL]-N-(2-METHOXYPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE

CAS No.: 540503-02-4

Cat. No.: VC21487632

Molecular Formula: C26H24N6O3

Molecular Weight: 468.5g/mol

* For research use only. Not for human or veterinary use.

7-[3-(BENZYLOXY)PHENYL]-N-(2-METHOXYPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE - 540503-02-4

Specification

CAS No. 540503-02-4
Molecular Formula C26H24N6O3
Molecular Weight 468.5g/mol
IUPAC Name N-(2-methoxyphenyl)-5-methyl-7-(3-phenylmethoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide
Standard InChI InChI=1S/C26H24N6O3/c1-17-23(25(33)28-21-13-6-7-14-22(21)34-2)24(32-26(27-17)29-30-31-32)19-11-8-12-20(15-19)35-16-18-9-4-3-5-10-18/h3-15,24H,16H2,1-2H3,(H,28,33)(H,27,29,31)
Standard InChI Key ONHHBKVWCBRQIP-UHFFFAOYSA-N
Isomeric SMILES CC1=C(C(N2C(=N1)N=NN2)C3=CC(=CC=C3)OCC4=CC=CC=C4)C(=O)NC5=CC=CC=C5OC
SMILES CC1=C(C(N2C(=NN=N2)N1)C3=CC(=CC=C3)OCC4=CC=CC=C4)C(=O)NC5=CC=CC=C5OC
Canonical SMILES CC1=C(C(N2C(=NN=N2)N1)C3=CC(=CC=C3)OCC4=CC=CC=C4)C(=O)NC5=CC=CC=C5OC

Introduction

Structural Characterization

The title compound belongs to the tetrazolo[1,5-a]pyrimidine family, which features a fused heterocyclic system comprising a tetrazole ring annulated with a pyrimidine moiety. The structural composition includes:

  • A tetrazolo[1,5-a]pyrimidine core scaffold (bicyclic system)

  • A 3-(benzyloxy)phenyl group at position 7

  • A 2-methoxyphenyl carboxamide moiety at position 6

  • A methyl substituent at position 5

  • 4H,7H indicates the specific hydrogenation pattern in the ring system

The compound's structure can be represented schematically as shown in Table 1, which outlines the key structural components and their positions.

Table 1: Key Structural Components of the Title Compound

PositionSubstituentFunctional Significance
CoreTetrazolo[1,5-a]pyrimidineHeterocyclic scaffold with potential for diverse biological activities
5MethylEnhances lipophilicity; may affect receptor binding
6Carboxamide linked to 2-methoxyphenylHydrogen bond donor/acceptor; critical for target interaction
73-(Benzyloxy)phenylContributes to π-π interactions; improves binding affinity
4,7Hydrogenated positions (4H,7H)Affects conformation and stereochemistry

Synthetic Methodologies

The synthesis of tetrazolo[1,5-a]pyrimidine derivatives typically involves multi-component reactions. Based on similar compounds reported in literature, the title compound could be synthesized through the following approach:

General Synthetic Route

A three-component reaction involving 1H-tetrazol-5-amine, an appropriate β-ketoamide, and 3-(benzyloxy)benzaldehyde represents a viable synthetic pathway. This approach is supported by research on similar tetrazolopyrimidine-6-carboxamide derivatives .

Table 2: Proposed Synthetic Pathway Components

ComponentStructure TypeRole in Synthesis
1H-tetrazol-5-amineTetrazole precursorProvides N-C-N component for tetrazole ring
N-(2-methoxyphenyl)-3-oxobutanamideβ-ketoamideContributes carboxamide linkage and C-C-C unit
3-(benzyloxy)benzaldehydeAromatic aldehydeProvides 7-position substituent
Catalyst (e.g., Fe₃O₄@SiO₂-(PP)(HSO₄)₂)Acid catalystFacilitates cyclization reaction

The reaction would likely proceed under solvent-free conditions or using DMF as solvent, at elevated temperatures, resulting in the formation of the target compound with high yield .

Alternative Synthetic Approach

An alternative strategy might involve the desulfurization of a thioxotetrahydropyrimidine intermediate followed by tetrazole ring formation. This approach has been documented for similar tetrazolopyrimidine derivatives, as reported in research on mercury-promoted desulfurization reactions involving hydrolysis, cyclizations, and eliminations .

Physical and Chemical Properties

The physico-chemical properties of the title compound can be inferred from similar tetrazolopyrimidine derivatives and are summarized in Table 3.

Table 3: Predicted Physico-chemical Properties

PropertyPredicted Value/CharacteristicSignificance
Physical AppearanceCrystalline solidCommon for similar heterocyclic compounds
SolubilitySoluble in DMF, DMSO; poorly soluble in waterAffects bioavailability and formulation
Melting PointApproximately 180-210°CTypical range for tetrazolopyrimidine derivatives
UV Absorptionλₘₐₓ around 250-300 nmImportant for analytical detection
StabilityStable at room temperatureRelevant for storage conditions
Log P~4.5-5.0Indicates high lipophilicity

Spectroscopic Characterization

Spectroscopic data can provide valuable information about structural confirmation. Expected spectroscopic characteristics for the title compound are outlined below based on similar compounds reported in literature.

NMR Spectroscopy

The predicted ¹H NMR spectrum would likely show:

  • A singlet at approximately δ 2.3-2.4 ppm for the 5-methyl group

  • A singlet at around δ 6.6-6.8 ppm for the 7-H proton

  • A singlet at δ 3.8-3.9 ppm for the methoxy group

  • Complex multiplets in the aromatic region (δ 6.8-7.7 ppm)

  • A broad singlet at δ 10.0-10.2 ppm for the NH of the carboxamide group

  • A singlet at approximately δ 5.0-5.1 ppm for the benzyloxy CH₂ group

The ¹³C NMR spectrum would display characteristic signals for the tetrazolopyrimidine core carbons, carboxamide carbon, aromatic carbons, and methyl/methoxy carbons .

IR Spectroscopy

Key IR absorptions would likely include:

  • 3300-3400 cm⁻¹ (N-H stretching)

  • 1650-1670 cm⁻¹ (C=O stretching of carboxamide)

  • 1580-1600 cm⁻¹ (C=N stretching)

  • 1230-1250 cm⁻¹ (C-O-C stretching of benzyloxy and methoxy groups)

  • 1050-1100 cm⁻¹ (C-O stretching)

Biological Activities and Applications

Tetrazolopyrimidine derivatives have demonstrated diverse biological activities. The potential applications of the title compound can be extrapolated from similar structures reported in literature.

Biological ActivitySupporting Structural FeaturesRelated Research
AntioxidantTetrazolopyrimidine coreSimilar compounds showed antioxidant properties
Anti-inflammatoryCarboxamide moiety, heterocyclic coreFused heterocyclic compounds with carboxamide groups exhibit anti-inflammatory activities
AntimicrobialTetrazole-containing heterocyclesTetrazolopyrimidine derivatives demonstrated antimicrobial activity
AnticancerTetrazolopyrimidine scaffoldSimilar heterocyclic compounds showed antitumor properties
Enzyme InhibitionComplex heterocyclic structurePotential for specific enzyme targeting

Material Science Applications

Beyond pharmaceutical applications, the title compound may also have potential uses in material science:

  • As a corrosion inhibitor for metal surfaces due to the presence of nitrogen-rich heterocyclic system

  • As a ligand for metal complexation with potential applications in catalysis

  • As a building block for more complex molecular structures

Structure-Activity Relationships

Understanding the contribution of each structural component to biological activity is crucial for rational drug design. The following structure-activity relationships can be inferred for the title compound:

Table 5: Structure-Activity Relationships

Structural ComponentPotential Contribution to Activity
Tetrazolo[1,5-a]pyrimidine coreProvides a rigid scaffold for optimal binding; contributes to biological activities through nitrogen atoms as hydrogen bond acceptors
3-(Benzyloxy)phenyl at position 7Enhances lipophilicity; allows for π-π interactions with aromatic residues in biological targets
5-Methyl groupAffects electronic distribution; may provide steric effects important for receptor specificity
N-(2-Methoxyphenyl)carboxamideForms hydrogen bonds critical for target recognition; methoxy group provides additional interaction points
4H,7H configurationDetermines the three-dimensional orientation of substituents and affects binding conformation

Modifications to these structural components could potentially tune the biological activities of the compound. For example:

  • Alterations to the 3-(benzyloxy)phenyl group might affect lipophilicity and binding affinity

  • Substitution of the 2-methoxyphenyl group could modulate receptor selectivity

  • Modification of the methyl group at position 5 might influence electronic properties

Theoretical Calculations and Molecular Modeling

Computational studies can provide valuable insights into the electronic and structural properties of the title compound. Density functional theory (DFT) calculations at the B3LYP/6-31G (d,p) level have been employed for similar tetrazolopyrimidine derivatives to predict their properties .

Table 6: Predicted Molecular Properties from Theoretical Calculations

PropertyPredicted ValueSignificance
HOMO Energy-5.8 to -6.2 eVIndicates electron-donating capability
LUMO Energy-2.0 to -2.4 eVIndicates electron-accepting capability
HOMO-LUMO Gap~3.8 eVReflects chemical stability and reactivity
Dipole Moment3.5-4.5 DebyeImportant for intermolecular interactions
Molecular Electrostatic PotentialNegative potential around N atomsGuides interactions with biological targets

These theoretical calculations suggest that the compound would likely possess moderate reactivity and good stability, with specific interaction sites oriented toward potential biological targets.

Comparative Analysis with Similar Compounds

The title compound shares structural similarities with other reported tetrazolopyrimidine and triazolopyrimidine derivatives. A comparative analysis can provide context for understanding its potential properties and activities.

Table 7: Comparison with Structurally Related Compounds

Compound TypeStructural DifferencesComparative Properties/Activities
Tetrazolo[1,5-a]pyrimidine-6-carboxamide derivatives with N,N′-(sulfonylbis(1,4-phenylene))Different aromatic substituents at position 7; different carboxamide groupHigh yielding synthesis using Fe₃O₄@SiO₂-(PP)(HSO₄)₂ catalyst
Triazolo[1,5-a]pyrimidine-6-carboxamide with benzyloxy substituentsTriazole instead of tetrazole ringDemonstrated anti-inflammatory activity with low ulcerogenic effects
Tetrazolopyrimidines with different substituentsVariation in substitution patternExhibited antioxidant and antimicrobial properties
Chromene derivatives with similar substituentsDifferent core scaffoldShowed biological activities including antimicrobial effects

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator